Betahistine mesylate

Vue d'ensemble

Description

Le mésylate de bétahistine est un médicament antivertigo de type histamine principalement utilisé pour traiter les symptômes associés à la maladie de Ménière, tels que les vertiges, les acouphènes et la perte auditive . Il a été enregistré pour la première fois en Europe en 1970 et est couramment prescrit pour les troubles de l'équilibre . Le mésylate de bétahistine est connu pour sa capacité à améliorer la microcirculation dans l'oreille interne, ce qui contribue à soulager les symptômes des vertiges .

Mécanisme D'action

Betahistine mesylate, also known as Meginalisk or Betahistine mesilate, is a histamine-like antivertigo drug primarily used for treating symptoms associated with Ménière’s disease .

Target of Action

This compound primarily targets histamine receptors, specifically the H1 and H3 receptors . These receptors play a crucial role in maintaining balance and preventing vertigo symptoms .

Mode of Action

This compound acts as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors . The stimulation of H1 receptors in the inner ear causes a vasodilatory effect leading to increased permeability . This interaction helps to reverse the underlying problem of endolymphatic hydrops .

Biochemical Pathways

The mechanism of action of betahistine is multifactorial and is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . By acting on histamine receptors, betahistine helps to regulate the biochemical pathways involved in maintaining fluid balance within the inner ear .

Pharmacokinetics

Betahistine is readily and almost completely absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine . The time to peak plasma concentration is about 1 hour .

Result of Action

The primary result of betahistine’s action is the reduction of episodes of vertigo associated with Ménière’s disease . By increasing the blood flow around the inner ear, betahistine reduces the amount of fluid in the inner ear and prevents symptoms from developing .

Action Environment

The efficacy and stability of betahistine can be influenced by various environmental factors. For instance, food can delay the absorption of betahistine . Furthermore, patients with certain conditions, such as bronchial asthma or a history of peptic ulcer, need to be closely monitored as these conditions may influence the action and efficacy of betahistine .

Analyse Biochimique

Biochemical Properties

Betahistine mesilate primarily interacts with histamine receptors in the body. It acts as a partial agonist at histamine H1 receptors and as an antagonist at histamine H3 receptors . This dual action helps increase histamine turnover and release, particularly in the central nervous system and vestibular system . Betahistine mesilate also increases blood flow in the inner ear by dilating precapillary sphincters, which helps alleviate symptoms of vertigo .

Cellular Effects

Betahistine mesilate influences various cellular processes, particularly in the inner ear and central nervous system. It increases cochlear blood flow and enhances histamine turnover in the vestibular system . This results in improved vestibular compensation and reduced symptoms of vertigo. Betahistine mesilate also affects cell signaling pathways by modulating histamine receptors, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of betahistine mesilate involves its interaction with histamine receptors. As a partial agonist at H1 receptors, it promotes vasodilation and increased permeability in the inner ear . As an antagonist at H3 receptors, it inhibits the negative feedback mechanism on histamine release, leading to increased histamine levels . This dual action helps restore balance and reduce vertigo symptoms in patients with Ménière’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, betahistine mesilate has shown stability over time, with no significant degradation observed during long-term studies . Its effects on cellular function, particularly in the vestibular system, have been consistent over extended periods. Long-term treatment with betahistine mesilate has been shown to reduce the frequency and severity of vertigo attacks in patients with Ménière’s disease .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of betahistine mesilate vary with different dosages. Low doses (0.2 mg/kg) have been found to improve balance and vestibular compensation, while higher doses (2 mg/kg) result in more pronounced effects . Very high doses may lead to adverse effects, such as increased histamine release and potential toxicity .

Metabolic Pathways

Betahistine mesilate is primarily metabolized into 2-pyridylacetic acid, an inactive metabolite . The metabolism of betahistine mesilate involves monoamine oxidase enzymes, which play a crucial role in its breakdown . This metabolic pathway ensures that betahistine mesilate is efficiently processed and excreted from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

Betahistine mesilate is rapidly absorbed and distributed within the body. It has a high bioavailability and low protein binding, allowing it to reach target tissues effectively . Betahistine mesilate is primarily transported to the inner ear and central nervous system, where it exerts its therapeutic effects . Its distribution is facilitated by its ability to cross the blood-brain barrier and reach the vestibular system .

Subcellular Localization

Betahistine mesilate primarily localizes to the inner ear and central nervous system, where it interacts with histamine receptors . Its subcellular localization is influenced by its ability to cross cell membranes and reach specific compartments, such as the vestibular nuclei . This targeted localization ensures that betahistine mesilate exerts its effects precisely where needed, improving balance and reducing vertigo symptoms .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le mésylate de bétahistine peut être synthétisé en faisant réagir la bétahistine avec l'acide méthanesulfonique. Une méthode consiste à dissoudre la bétahistine dans l'éthanol, à ajouter de l'acide méthanesulfonique, puis à cristalliser le produit par refroidissement . Les conditions de réaction impliquent généralement le chauffage du mélange à environ 50 °C, puis son refroidissement à 0 °C pour obtenir des cristaux blancs de mésylate de bétahistine .

Méthodes de production industrielle : Dans les milieux industriels, la préparation du mésylate de bétahistine implique des étapes similaires, mais à plus grande échelle. Le procédé comprend la dissolution de la bétahistine dans un solvant approprié, l'ajout d'acide méthanesulfonique, puis la cristallisation du produit dans des conditions de température contrôlées . Le produit cristallisé est ensuite filtré et séché pour obtenir le composé final.

Analyse Des Réactions Chimiques

Types de réactions : Le mésylate de bétahistine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : La bétahistine peut être oxydée pour former l'acide 2-pyridylacétique, qui est son principal métabolite.

Réduction : Les réactions de réduction sont moins courantes pour le mésylate de bétahistine en raison de sa structure stable.

Substitution : Les réactions de substitution peuvent se produire au niveau du groupe amino, où différents substituants peuvent être introduits.

Produits principaux : Le principal produit formé par l'oxydation de la bétahistine est l'acide 2-pyridylacétique . Ce métabolite est inactif et est excrété dans l'urine .

4. Applications de la recherche scientifique

Le mésylate de bétahistine a un large éventail d'applications dans la recherche scientifique :

Médecine : Il est largement utilisé dans le traitement de la maladie de Ménière et d'autres troubles vestibulaires.

5. Mécanisme d'action

Le mésylate de bétahistine exerce ses effets principalement par son action sur les récepteurs de l'histamine. Il est un faible agoniste des récepteurs H1 de l'histamine et un puissant antagoniste des récepteurs H3 de l'histamine . Cette double action conduit à une vasodilatation et à une augmentation de la perméabilité dans les vaisseaux sanguins de l'oreille interne, ce qui contribue à réduire la pression endolymphatique et à soulager les symptômes des vertiges . En outre, le mésylate de bétahistine améliore la circulation cérébrale en augmentant le flux sanguin dans l'artère carotide interne .

Composés similaires :

Histamine : La bétahistine est un analogue de l'histamine et partage certaines propriétés pharmacologiques avec elle.

Aminoéthylpyridine : Ce métabolite de la bétahistine a des effets similaires sur les récepteurs ampullaires.

Hydroxyethylpyridine : Un autre métabolite avec des propriétés comparables.

Unicité : Le mésylate de bétahistine est unique en raison de sa double action sur les récepteurs de l'histamine, ce qui le rend particulièrement efficace dans le traitement des vertiges et des troubles de l'équilibre . Contrairement à d'autres analogues de l'histamine, le mésylate de bétahistine a un profil de sécurité bien établi et est largement utilisé en pratique clinique .

Applications De Recherche Scientifique

Betahistine mesylate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Histamine: Betahistine is an analog of histamine and shares some pharmacological properties with it.

Aminoethylpyridine: This metabolite of betahistine has similar effects on ampullar receptors.

Hydroxyethylpyridine: Another metabolite with comparable properties.

Uniqueness: Betahistine mesylate is unique due to its dual action on histamine receptors, which makes it particularly effective in treating vertigo and balance disorders . Unlike other histamine analogs, this compound has a well-established safety profile and is widely used in clinical practice .

Activité Biologique

Betahistine mesylate is a histamine analog primarily used in the treatment of vertigo associated with Ménière's disease and other vestibular disorders. Its biological activity is characterized by its interaction with histamine receptors, particularly the H1 and H3 receptors, leading to various physiological effects.

Betahistine exerts its effects through several mechanisms:

- H1-Receptor Agonism : Betahistine acts as a partial agonist at H1 receptors, which are found in the inner ear. This action promotes vasodilation and increases blood flow to the vestibular system, potentially alleviating symptoms of vertigo by improving endolymphatic fluid dynamics .

- H3-Receptor Antagonism : By antagonizing H3 receptors, betahistine enhances the release of histamine and other neurotransmitters, which may contribute to its therapeutic effects on vestibular function . This antagonistic action can lead to increased microcirculation in the inner ear, further supporting its role in managing vertiginous symptoms.

- Reduction of Asymmetrical Vestibular Function : Betahistine is believed to help normalize the asymmetrical functioning of sensory vestibular organs, which is crucial for maintaining balance and spatial orientation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of this compound in treating vestibular disorders:

- Vertigo Management : A study indicated that oral administration of betahistine (12 mg twice daily) significantly improved symptoms in patients with cervical vertigo . The improvement was measured using various clinical scales assessing dizziness and balance.

- BPPV Treatment : Research conducted on patients with benign paroxysmal positional vertigo (BPPV) showed that betahistine treatment led to significant changes in serum levels of CTRP family members, suggesting a protective effect against vestibular dysfunction .

Case Studies

- Case Study on Ménière's Disease : A clinical trial involving patients diagnosed with Ménière's disease demonstrated that those treated with betahistine experienced a marked reduction in the frequency and severity of vertiginous episodes compared to a placebo group. The study utilized both subjective assessments (patient-reported outcomes) and objective measures (balance tests) to evaluate efficacy.

- Long-Term Use and Safety : Long-term studies have assessed the safety profile of this compound, indicating that it is generally well-tolerated with few adverse effects reported. However, concerns regarding potential DNA toxicity due to mesilate ester contaminants have been raised, warranting further investigation into long-term safety .

Propriétés

IUPAC Name |

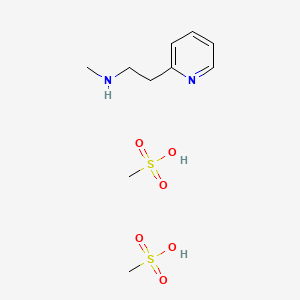

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5638-76-6 (Parent) | |

| Record name | Betahistine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54856-23-4 | |

| Record name | Betahistine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.